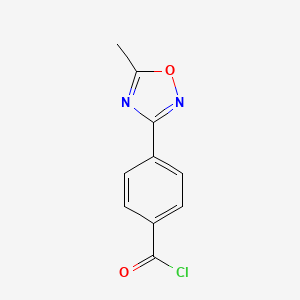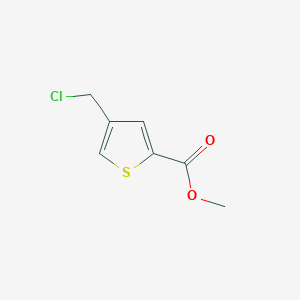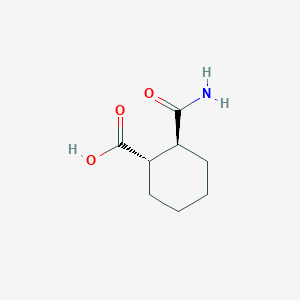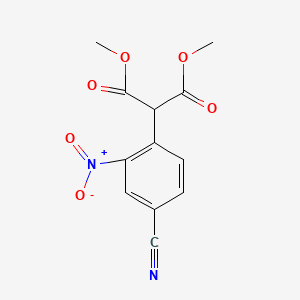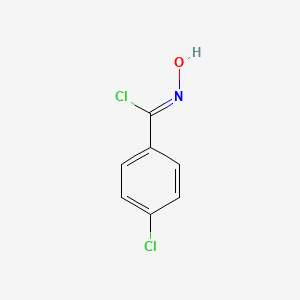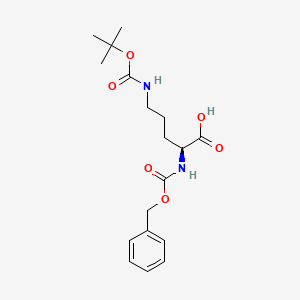![molecular formula C10H6ClN5 B1365597 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 17466-00-1](/img/structure/B1365597.png)
7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Übersicht
Beschreibung
7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine (7-CPT) is a heterocyclic compound with a structure consisting of a triazole ring fused to a pyrimidine ring. It is an organic compound that has been widely studied due to its potential applications in medicine and science. 7-CPT has been found to possess a wide range of properties, including antifungal, antibacterial, anticonvulsant, and anti-inflammatory activities. It has also been used as a precursor in the synthesis of other drugs and compounds.
Wissenschaftliche Forschungsanwendungen
Halogen-Metal Exchange Reactions
Tanji et al. (1991) explored the halogen-metal exchange reaction of 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine with butyllithium, leading to the formation of a lithio compound. This compound then reacted with electrophiles to produce various 7-substituted derivatives, demonstrating the compound's potential as a versatile intermediate in organic synthesis (Tanji, Kato, & Higashino, 1991).
Aryl Migration and Oxidative Decarboxylation
Higashino et al. (1985) reported on the aryl migration in this compound, leading to the formation of 7-aryl derivatives. The reaction, involving aromatic aldehydes and sodium hydride, highlights the compound's reactivity and potential for creating diverse chemical structures (Higashino, Takemoto, Miyashita, & Hayashi, 1985).
Synthesis and Characterization
Biagi et al. (2003) focused on synthesizing and characterizing N-methyl derivatives of this compound. Their research contributes to understanding the compound's structure and potential pharmacological properties, especially concerning receptor binding (Biagi, Giorgi, Livi, Scartoni, & Barili, 2003).
Reactions with C-Nucleophiles
Tanji et al. (1989) investigated the reaction of this compound with various C-nucleophiles. The study demonstrates how the compound can be modified to produce a range of derivatives, further expanding its utility in chemical synthesis (Tanji, Yamamoto, & Higashino, 1989).
Microwave Assisted Synthesis
Divate and Dhongade-Desai (2014) utilized microwave-assisted synthesis to create triazolo[4,3a]pyrimidine derivatives, including those related to this compound. This approach highlights the compound's role in developing potential therapeutic agents, specifically anticonvulsants (Divate & Dhongade-Desai, 2014).
Solution-Phase Parallel Synthesis
Baindur, Chadha, and Player (2003) described a solution-phase parallel synthesis method for 3,5,7-trisubstituted [1,2,3]triazolo[4,5-d]pyrimidines, utilizing 7-chloro derivatives as intermediates. This research showcases the compound's application in creating diverse chemical libraries, useful in drug discovery (Baindur, Chadha, & Player, 2003).
Eigenschaften
IUPAC Name |
7-chloro-3-phenyltriazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClN5/c11-9-8-10(13-6-12-9)16(15-14-8)7-4-2-1-3-5-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCGBXCBEHBNSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C(=NC=N3)Cl)N=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90455464 | |
| Record name | 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17466-00-1 | |
| Record name | 7-chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



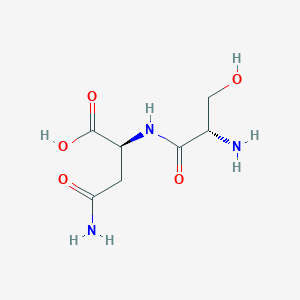
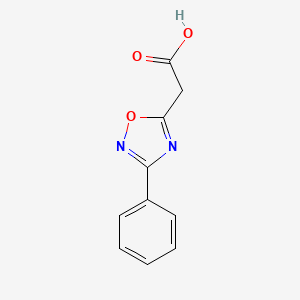
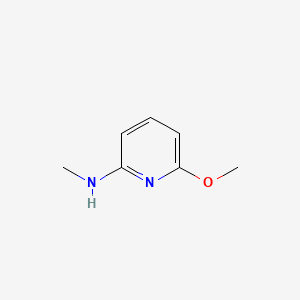

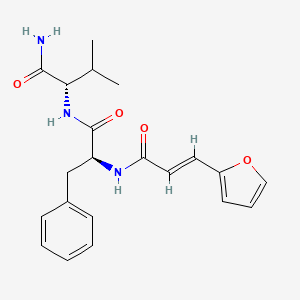

![(2R)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]butanedioic acid](/img/structure/B1365526.png)
